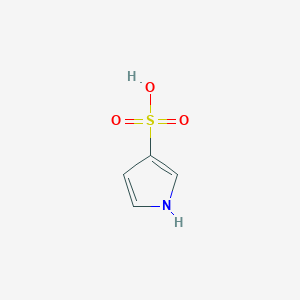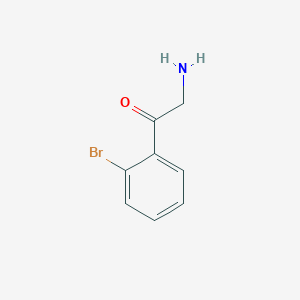
6-(Trifluoromethyl)quinoxalin-2(1H)-one
Overview
Description
Quinoxalin-2(1H)-ones are a class of compounds that have been the subject of research due to their interesting properties and potential applications . They have been found to exhibit fluorescence properties, which have been utilized in applications such as chemosensing and biosensing .
Synthesis Analysis
The synthesis of quinoxalin-2(1H)-ones has been the focus of many studies. Recent contributions have focused on the development of sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones . A gradual shift from metal-catalyzed to metal-free methodologies has been observed, providing an environmentally benign synthetic route in organic chemistry .Molecular Structure Analysis
The molecular structure of quinoxalin-2(1H)-ones is characterized by a quinoxaline core, which is a type of heterocyclic compound. The trifluoromethyl group at the 6-position of the quinoxaline ring contributes to the unique properties of these compounds .Chemical Reactions Analysis
Quinoxalin-2(1H)-ones undergo various chemical reactions. For instance, transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol . This process involves the construction of various bonds via the C–H functionalization of quinoxalin-2(1H)-ones .Physical And Chemical Properties Analysis
Quinoxalin-2(1H)-ones exhibit unique photophysical properties. They have been found to have complementarity in terms of absorbance and fluorescence windows compared with coumarins, their oxygenated counterparts .Scientific Research Applications
Medicinal Chemistry
“6-(Trifluoromethyl)quinoxalin-2(1H)-one” has significant implications in medicinal chemistry. Its derivatives are explored for their potential as therapeutic agents due to their diverse biological activities. The trifluoromethyl group often enhances the metabolic stability and bioavailability of pharmaceuticals .
Pharmaceutical Synthesis
In pharmaceutical synthesis, this compound serves as a precursor for various drugs. Its ability to undergo C-3 functionalization allows for the creation of complex molecules that can be tailored for specific pharmacological targets .
Agriculture Industry
The agriculture industry benefits from derivatives of “6-(Trifluoromethyl)quinoxalin-2(1H)-one” in the development of novel agrochemicals. These compounds can be designed to interact with specific biological pathways in pests, providing a targeted approach to crop protection .
Organic Synthesis
This compound is a valuable building block in organic synthesis. It can undergo direct functionalization, which is a key step in constructing carbon-heteroatom bonds. This is crucial for the synthesis of complex organic molecules with high precision .
C-H Activation Research
“6-(Trifluoromethyl)quinoxalin-2(1H)-one” is at the forefront of C-H activation research. The direct C3-functionalization via C-H bond activation has garnered attention for its efficiency and the creation of molecules with novel properties .
Fluoroalkoxylation Reactions
The compound is also used in fluoroalkoxylation reactions, which are important for introducing fluoroalkoxy groups into molecules. These reactions are facilitated by visible light and provide access to fluoroalkoxylated products with wide substrate scope .
Future Directions
The future of research on quinoxalin-2(1H)-ones looks promising. The development of metal-free methodologies for their synthesis represents a significant advancement in the field . Furthermore, their unique properties and potential applications in areas such as chemosensing and biosensing are likely to be the focus of future studies .
properties
IUPAC Name |
6-(trifluoromethyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-8(15)14-6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEISFASDVIILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506871 | |
| Record name | 6-(Trifluoromethyl)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)quinoxalin-2(1H)-one | |
CAS RN |
55687-18-8 | |
| Record name | 6-(Trifluoromethyl)-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















